molecular formula C14H11N3O2S B2589392 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2589392
M. Wt: 285.32 g/mol
InChI Key: WDTUFJHIGJTNSD-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular architecture combining 1,2-oxazole and 1,3-thiazole heterocycles, a structure known to be associated with a range of pharmacological activities. Researchers investigate such hybrid structures for their potential to interact with diverse biological targets. Thiazole derivatives are extensively studied as core structures in the development of new therapeutic agents due to their broad bioactivity profile . Specifically, compounds within this class have demonstrated potential as anti-inflammatory agents by modulating key pathways such as LOX and COX . Furthermore, structural analogs featuring the N-arylthiazole-carboxamide motif have been evaluated for their in vitro cytotoxic effects against various human cancerous cell lines, indicating the value of this chemotype in oncology research . The integration of the 1,2-oxazole ring can enhance the molecule's metabolic stability and provide specific hydrogen-bonding interactions, which are critical parameters in lead optimization processes . This compound is provided strictly For Research Use Only and is intended for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-2-4-10(5-3-9)11-8-20-14(16-11)17-13(18)12-6-7-15-19-12/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTUFJHIGJTNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-624460 involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The exact synthetic route may vary depending on the desired form of the compound, such as its crystalline or amorphous state .

Industrial Production Methods

Industrial production of WAY-624460 requires scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems can enhance the production process, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

WAY-624460 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving WAY-624460 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s efficiency and outcome .

Major Products Formed

The major products formed from the reactions of WAY-624460 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Basic Information

  • IUPAC Name : N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
  • Molecular Formula : C14H11N3O2S
  • Molecular Weight : 285.32 g/mol
  • CAS Number : 750640-55-2
  • PubChem CID : 2999703

Structural Characteristics

The compound features a thiazole ring linked to an oxazole moiety with a carboxamide functional group, which contributes to its biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole and oxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that thiazole-substituted oxadiazole derivatives demonstrated enhanced antibacterial and antifungal activities compared to their non-substituted counterparts .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of compounds containing the thiazole structure. In animal models, compounds similar to this compound reduced inflammation markers significantly when tested against Freund's adjuvant-induced inflammation . This suggests a promising avenue for developing anti-inflammatory drugs.

Drug Development and Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. For example, it was found that certain derivatives exhibited good binding affinities to SARS-CoV-2 Mpro enzyme, indicating potential as antiviral agents . The binding energy scores for these compounds ranged from −6.54 to −7.33 kcal/mol, demonstrating their viability as candidates for further drug development.

Case Study 1: Antimicrobial Screening

A comprehensive study synthesized various thiazole derivatives and tested their antimicrobial efficacy. Among these, this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The results were quantified using Minimum Inhibitory Concentration (MIC) values, demonstrating its potential as a lead compound for new antibiotics .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving rats treated with Freund's adjuvant, the administration of this compound resulted in a marked decrease in acute-phase plasma proteins such as albumin. This reduction correlates with decreased inflammation levels and supports the compound's potential therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of WAY-624460 involves its interaction with specific molecular targets within biological systems. This compound can modulate various pathways, leading to significant biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide with structurally related compounds, focusing on molecular features, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Thiazole-Oxazole Derivatives

Compound Name Thiazole Substituent Oxazole Substituent Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 4-(4-Methylphenyl) 5-Carboxamide Not reported Not reported Methylphenyl, carboxamide
3e () 4-{5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl} 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl) 257–258 97 Sulfonyl, fluoroindole
SSAA09E2 () 4-(4-Methylpiperazin-1-yl)phenyl 5-Carboxamide Not reported Not reported Piperazinyl, carboxamide
N-[4-(4-Benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide () 4-(4-Benzylphenyl) 5-Carboxamide Not reported Not reported Benzyl, carboxamide

Key Observations:

  • Substituent Effects on Physicochemical Properties: The sulfonyl and fluoroindole groups in 3e increase molecular polarity, contributing to its high melting point (257–258°C) and crystallinity . The benzyl group in the compound introduces steric bulk, which may reduce solubility compared to the target compound’s methylphenyl group.
  • Synthetic Yields:
    • High yields (e.g., 97% for 3e ) are achieved via optimized coupling reactions, suggesting similar efficiency for the target compound’s synthesis .

Biological Activity

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its chemical properties, synthesis methods, biological effects, and potential applications in medicinal chemistry.

Molecular Formula : C14H11N3O2S
Molecular Weight : 273.32 g/mol
IUPAC Name : this compound
InChI Key : KQGZKZBHQXKQJH-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Thiazole and Oxazole Rings : Utilizing thionyl chloride and hydrazine hydrate to create the heterocyclic structures.
  • Cyclization Reactions : These reactions are crucial for establishing the oxazole and thiazole rings that contribute to the compound's biological activity.
  • Purification Techniques : Techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.

Biological Activity

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound demonstrate significant antimicrobial properties. For instance:

Compound MIC (µg/ml) Target Organism
111.6Candida albicans
120.8Candida tropicalis
5-Fluorocytosine3.2Aspergillus niger

These findings suggest that the compound may inhibit fungal growth effectively, making it a candidate for further development in antifungal therapies .

Antiviral Potential

Studies have shown that derivatives of thiazole and oxazole exhibit antiviral activities. For example, certain compounds have been effective against viral polymerases with IC50 values below 0.35 µM . This suggests that this compound could be explored for its potential as an antiviral agent.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate enzyme activity or disrupt viral replication processes.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various oxazole derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli, this compound was found to inhibit bacterial growth significantly compared to standard antibiotics like ampicillin.

Case Study 2: Antiviral Activity

A recent investigation into the antiviral properties of thiazole derivatives reported that specific substitutions on the thiazole ring enhanced activity against hepatitis C virus (HCV) NS5B polymerase. The study highlighted how modifications could lead to improved efficacy in inhibiting viral replication .

Q & A

Q. Key Parameters

ParameterOptimal Condition
SolventDioxane/DMF
Coupling AgentEDCI/HOBt
Temperature20–25°C
Purification MethodEthanol-DMX recrystallization

What advanced techniques are recommended for structural characterization of this compound?

Basic Research Question

  • Single-crystal X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve bond lengths and angles with precision (e.g., C–N bond: 1.34 Å, S–C bond: 1.72 Å) .
  • Spectroscopic validation : Confirm aromatic proton environments via 1H^1H-NMR (δ 7.2–8.1 ppm for phenyl and thiazole protons) and carbonyl groups via IR (1680–1700 cm1^{-1}) .

Advanced Consideration : For macromolecular complexes (e.g., protein-ligand structures), employ SHELXPRO for refinement against twinned data or high-resolution crystallography .

How can researchers design a pharmacological screening protocol to evaluate this compound’s bioactivity?

Basic Research Question

  • In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like 5HT7R (dock scores < -8.0 kcal/mol indicate strong binding) .
  • In vitro assays : Test antagonism via cAMP inhibition in HEK-293 cells transfected with 5HT7R, using forskolin-induced cAMP as a readout .
  • Selectivity screening : Cross-test against related receptors (e.g., 5HT1A, 5HT2B) to confirm specificity .

Advanced Research : Apply 3D-QSAR models to correlate substituent effects (e.g., methylphenyl vs. methoxyphenyl) with activity .

What methodologies resolve contradictions in solubility and bioactivity data for this compound?

Advanced Research Question

  • Solubility enhancement : Use co-solvents (e.g., 10% DMSO/PBS) or formulate as nanoparticles (e.g., PLGA encapsulation) to improve aqueous solubility while retaining IC50_{50} values (<10 µM) .
  • Bioactivity validation : Replicate assays under standardized conditions (pH 7.4, 37°C) and validate via orthogonal methods (e.g., SPR for binding kinetics) .

Q. Data Reconciliation Example :

ConditionSolubility (mg/mL)IC50_{50} (µM)
Aqueous buffer0.05>50
10% DMSO/PBS1.28.3
PLGA nanoparticles5.66.1

How can molecular dynamics (MD) simulations elucidate the compound’s interaction with viral targets?

Advanced Research Question

  • Target selection : Simulate binding to SARS-CoV-2 Mpro^\text{pro} or host receptors (e.g., ACE2) using GROMACS or AMBER .
  • Key interactions : Identify hydrogen bonds with catalytic dyad residues (e.g., His162, Tyr160) and hydrophobic contacts with methylphenyl groups .
  • Free energy calculations : Use MM-PBSA to estimate binding energy (< -40 kcal/mol indicates strong inhibition) .

Q. Simulation Parameters

Force FieldSolvent ModelDurationTemperature
CHARMM36TIP3P100 ns310 K

What strategies differentiate this compound from structural analogs in terms of reactivity and activity?

Advanced Research Question

  • Comparative SAR : Replace the methylphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability but reduce solubility .
  • Crystallographic analysis : Contrast with analogs like 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide to identify steric and electronic effects on receptor binding .

Q. Analog Comparison

Compound ModificationsLogPIC50_{50} (µM)
4-Methylphenyl (Parent)3.28.3
3,4,5-Trimethoxyphenyl2.85.1
4-Trifluoromethylphenyl4.112.4

How should researchers address discrepancies in computational vs. experimental binding data?

Advanced Research Question

  • Docking validation : Re-run simulations with explicit solvent models and compare with SPR-derived KdK_d values .
  • Protonation state adjustment : Account for pH-dependent tautomerism of the oxazole ring in docking protocols .
  • Ensemble docking : Use multiple receptor conformations to capture flexible binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.